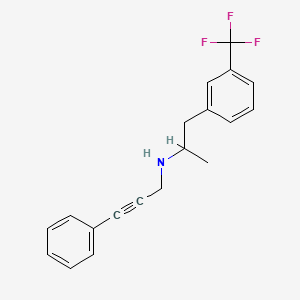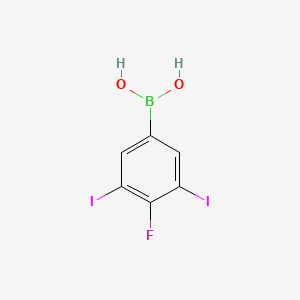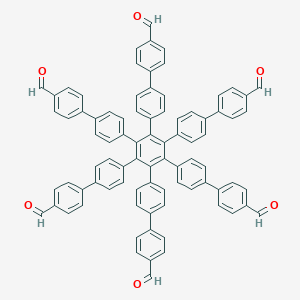![molecular formula C14H13BO2 B13408764 [(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure through an ethenyl linkage. The unique structure of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid typically involves the reaction of 4-bromo-1,1’-biphenyl with a suitable boron reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where 4-bromo-1,1’-biphenyl is reacted with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
化学反应分析
Types of Reactions
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Ethyl-substituted biphenyl derivatives.
Substitution: Various biphenyl derivatives with different substituents depending on the coupling partner.
科学研究应用
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
4-Biphenylboronic acid: Similar structure but lacks the ethenyl linkage.
Vinylboronic acid: Contains a vinyl group but lacks the biphenyl structure.
Uniqueness
[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid is unique due to its combination of a biphenyl structure and an ethenyl linkage, which provides enhanced reactivity and versatility in coupling reactions compared to simpler boronic acids .
属性
IUPAC Name |
2-(4-phenylphenyl)ethenylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGFVQIGQYKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
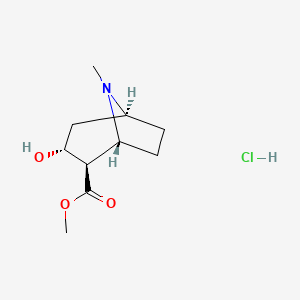
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
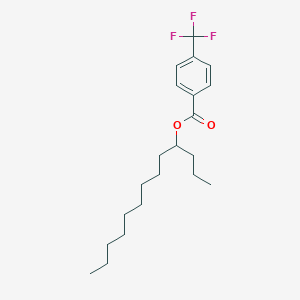

![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
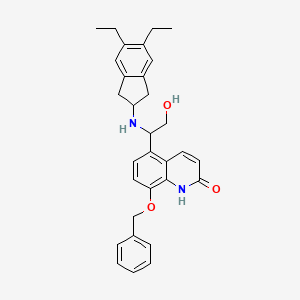
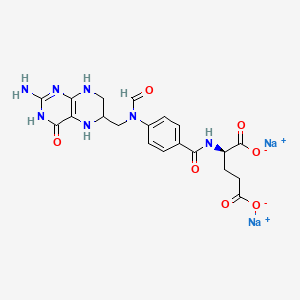

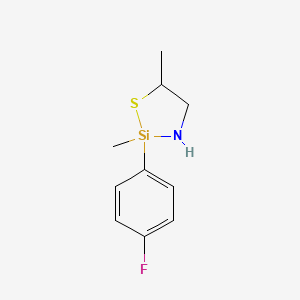
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
